

An In-Depth Technical Guide to 4-Chloro-7-nitroquinoline

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Compound of Interest

Compound Name: 4-Chloro-7-nitroquinoline

Cat. No.: B103582

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CAS Number: 18436-76-5

This technical guide provides a comprehensive overview of **4-Chloro-7-nitroquinoline**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and potential reactions, and explores its hypothesized biological significance, particularly in the context of cancer research.

Physicochemical Properties

4-Chloro-7-nitroquinoline is a quinoline derivative characterized by the presence of a chlorine atom at the 4th position and a nitro group at the 7th position of the quinoline ring. These substitutions are anticipated to significantly influence its chemical reactivity and biological activity.

Property	Value	Source
CAS Number	18436-76-5	[1]
Molecular Formula	C ₉ H ₅ ClN ₂ O ₂	[1]
Molecular Weight	208.60 g/mol	[1]
Melting Point	156-160 °C	[2]
Boiling Point (Predicted)	351.4 ± 22.0 °C	[2]
Density (Predicted)	1.484 ± 0.06 g/cm ³	[2]
Purity	Typically ≥ 95-97%	[1][3]
Appearance	Not specified, likely a solid	-
Solubility	Not available	[3]

Note: Some physical properties are predicted and have not been experimentally verified in the cited literature.

Experimental Protocols

While specific detailed protocols for the synthesis and reactions of **4-Chloro-7-nitroquinoline** are not extensively published, the following procedures are based on established methods for analogous quinoline derivatives and provide a strong foundation for its laboratory preparation and modification.[4][5][6]

Synthesis of 4-Chloro-7-nitroquinoline

The synthesis of **4-Chloro-7-nitroquinoline** can be approached through a multi-step process, likely starting from a more readily available quinoline precursor. A plausible synthetic route involves the nitration of a chloroquinoline derivative or the chlorination of a nitroquinoline derivative. The following protocol is adapted from the synthesis of a structurally related compound, 7-chloro-6-nitroquinoline.[5]

Materials:

- 7-Chloro-4-hydroxyquinoline

- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Phosphorus Oxychloride (POCl_3)
- Ice
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Dichloromethane (CH_2Cl_2)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ethanol

Equipment:

- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Filtration apparatus

Procedure:

- Nitration:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-chloro-4-hydroxyquinoline (1.0 eq) in concentrated sulfuric acid (3.0 eq) while cooling in an ice bath to maintain a temperature of 0-5 °C.
- In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq), ensuring the mixture remains cold in an ice bath.
- Add the nitrating mixture dropwise to the solution of 7-chloro-4-hydroxyquinoline in sulfuric acid. The reaction temperature should be maintained between 0-5 °C throughout the addition.
- After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-hydroxy-7-nitroquinoline.
- Chlorination:
 - In a round-bottom flask equipped with a reflux condenser, add the crude 4-hydroxy-7-nitroquinoline (1.0 eq) and phosphorus oxychloride (excess, e.g., 5-10 eq).
 - Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
 - After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
 - Neutralize the mixture with a suitable base (e.g., sodium carbonate solution).

- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude **4-Chloro-7-nitroquinoline** by recrystallization from a suitable solvent like ethanol.

Nucleophilic Aromatic Substitution (SNAAr) Reactions

The chlorine atom at the C4 position of the quinoline ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of various functional groups, making **4-Chloro-7-nitroquinoline** a valuable intermediate for the synthesis of a library of derivatives. The following is a general protocol for the reaction with an amine nucleophile.[\[4\]](#)

Materials:

- **4-Chloro-7-nitroquinoline**
- Primary or secondary amine (e.g., butylamine, N,N-dimethylethane-1,2-diamine)
- Solvent (e.g., Dichloromethane)
- Aqueous Sodium Bicarbonate (5%)
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

- Reaction vial or round-bottom flask
- Heating block or oil bath
- Magnetic stirrer
- Standard glassware for work-up and purification

Procedure:

- In a reaction vial, combine **4-Chloro-7-nitroquinoline** (1.0 eq) and the desired amine (2.0 eq).
- Heat the mixture to 120-130 °C and maintain this temperature with constant stirring for 6-8 hours.
- Cool the reaction mixture to room temperature.
- Dissolve the residue in dichloromethane.
- Wash the organic layer with 5% aqueous sodium bicarbonate, followed by water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Remove the solvent under reduced pressure.
- The resulting residue can be further purified by precipitation or column chromatography.

Biological Activity and Signaling Pathways

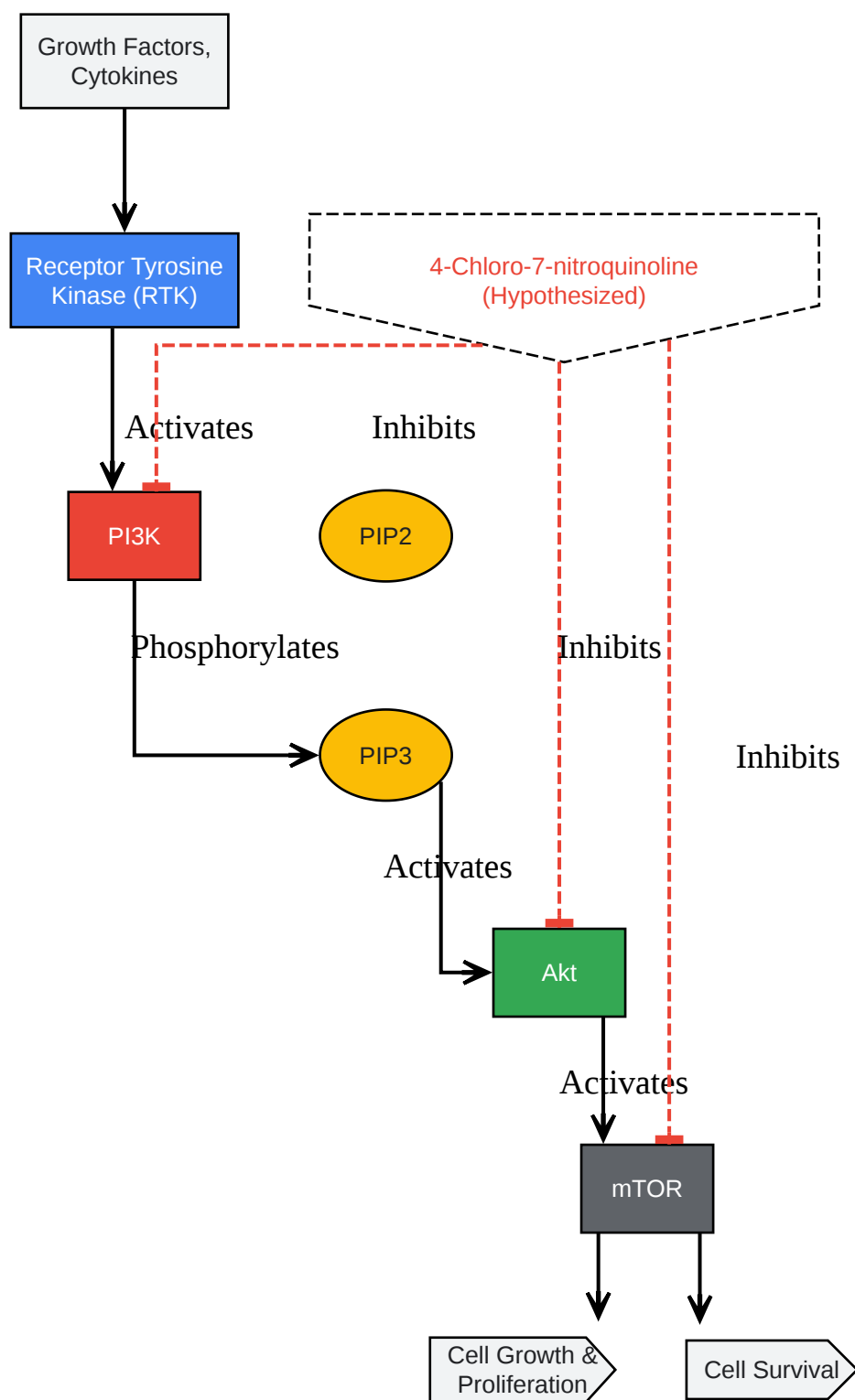
While direct biological studies on **4-Chloro-7-nitroquinoline** are limited in the available literature, the extensive research on related quinoline derivatives provides a strong basis for hypothesizing its potential biological activities and mechanisms of action. Quinoline-based compounds are known to exhibit a wide range of pharmacological properties, with many derivatives being investigated for their anticancer properties.^[7]

Potential as an Anticancer Agent

The 4-aminoquinoline scaffold is a core component of several drugs, and its derivatives have shown significant cytotoxicity against various cancer cell lines.^[4] Specifically, 7-chloroquinoline derivatives have been the focus of numerous anticancer drug discovery programs.^[7] The introduction of a nitro group can further enhance the biological activity of a molecule. Therefore, it is plausible that **4-Chloro-7-nitroquinoline** could exhibit antiproliferative effects.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A frequently dysregulated signaling pathway in many human cancers is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[8] Several quinoline-based compounds have been identified as inhibitors of this pathway.[9] It is hypothesized that **4-Chloro-7-nitroquinoline** or its derivatives could potentially exert their anticancer effects by modulating the activity of key proteins within this cascade.

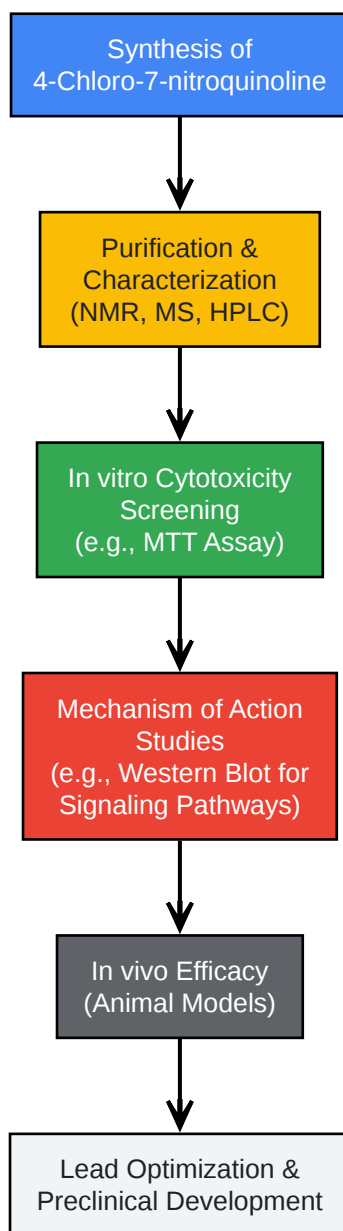


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Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental and Logical Workflows

The investigation of **4-Chloro-7-nitroquinoline** in a drug discovery context would typically follow a structured workflow, from initial synthesis and characterization to biological evaluation.



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General Drug Discovery Workflow.

Conclusion

4-Chloro-7-nitroquinoline is a chemical entity with significant potential for further investigation, particularly in the field of medicinal chemistry and drug discovery. Its structural features suggest a high degree of reactivity, allowing for the synthesis of a diverse range of derivatives. Based on the well-documented biological activities of related quinoline compounds, it is a promising candidate for screening as an anticancer agent, potentially through the inhibition of critical cell signaling pathways such as the PI3K/Akt/mTOR cascade. The experimental protocols and workflows outlined in this guide provide a solid framework for researchers to commence their investigations into the properties and applications of this intriguing molecule.

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